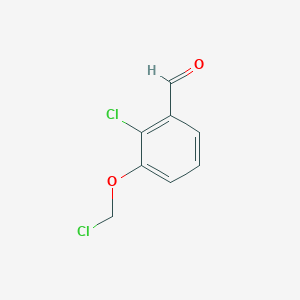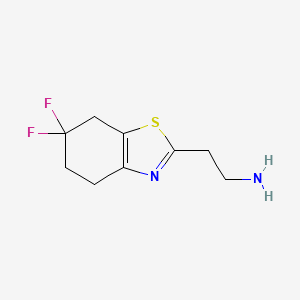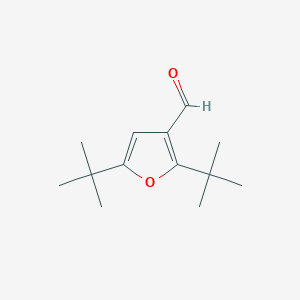
2,5-Di-tert-butylfuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-tert-butylfuran-3-carbaldehyde is an organic compound with the molecular formula C₁₃H₂₀O₂ It is a derivative of furan, a heterocyclic organic compound, and features two tert-butyl groups attached to the furan ring at the 2 and 5 positions, with an aldehyde group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butylfuran-3-carbaldehyde typically involves the reaction of furan derivatives with tert-butyl substituents. One common method includes the use of tert-butyl lithium as a reagent to introduce the tert-butyl groups into the furan ring. The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butylfuran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the tert-butyl groups can influence the reactivity and selectivity of the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2,5-Di-tert-butylfuran-3-carboxylic acid.
Reduction: 2,5-Di-tert-butylfuran-3-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Di-tert-butylfuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Its derivatives may be studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,5-Di-tert-butylfuran-3-carbaldehyde exerts its effects depends on the specific application and reaction it is involved in. Generally, the aldehyde group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. The tert-butyl groups can provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butylfuran: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2,5-Di-tert-butylbenzaldehyde: Features a benzene ring instead of a furan ring, leading to different reactivity and applications.
2,5-Di-tert-butylfuran-3-carboxylic acid: The oxidized form of 2,5-Di-tert-butylfuran-3-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both tert-butyl groups and an aldehyde group on the furan ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,5-ditert-butylfuran-3-carbaldehyde |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)10-7-9(8-14)11(15-10)13(4,5)6/h7-8H,1-6H3 |
InChI Key |
RFSCAFUMCJAINE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


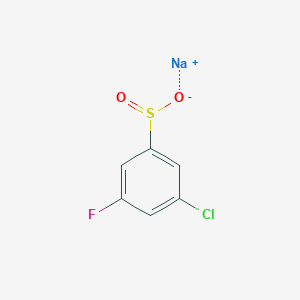

![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)

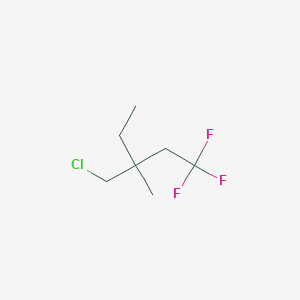
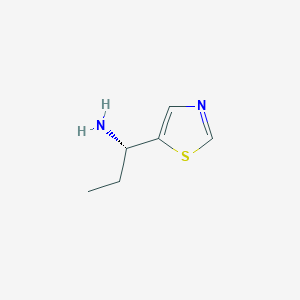
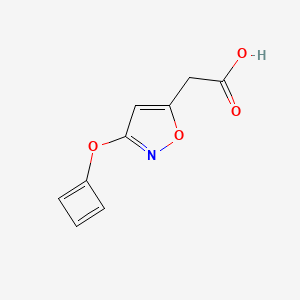
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)


![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
